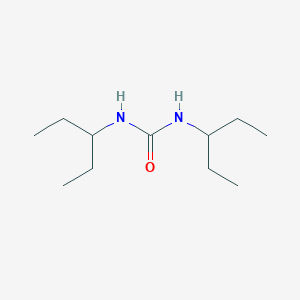
N,N'-bis(1-ethylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(1-ethylpropyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one or both hydrogen atoms in the urea molecule with alkyl or aryl groups N,N’-bis(1-ethylpropyl)urea is specifically substituted with 1-ethylpropyl groups on both nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve mixing the amine with potassium isocyanate in water, followed by filtration or extraction to isolate the product .
Industrial Production Methods
Industrial production of N,N’-bis(1-ethylpropyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated ureas.
Aplicaciones Científicas De Investigación
N,N’-bis(1-ethylpropyl)urea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide: Used in organic solar cells.
N,N’-disubstituted bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment: Investigated as inhibitors of human soluble epoxide hydrolase.
Uniqueness
N,N’-bis(1-ethylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Propiedades
Número CAS |
823235-98-9 |
|---|---|
Fórmula molecular |
C11H24N2O |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1,3-di(pentan-3-yl)urea |
InChI |
InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14) |
Clave InChI |
OAWZCSXMZJOOJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC(=O)NC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


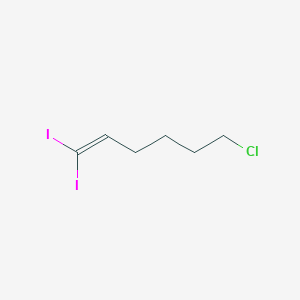
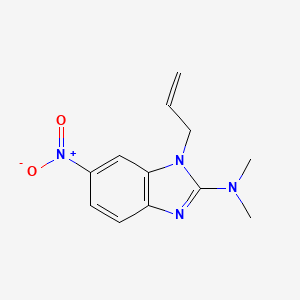

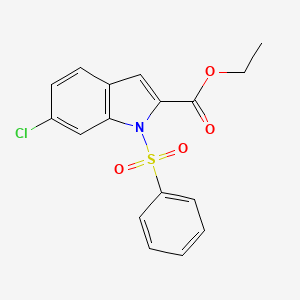
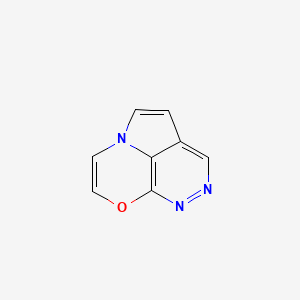
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
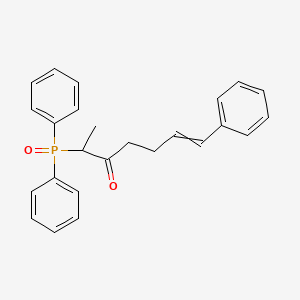

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)

![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
